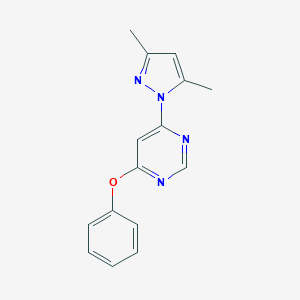

![molecular formula C12H10N4O2S B487143 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol CAS No. 98968-26-4](/img/structure/B487143.png)

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol” is a member of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family . This class of compounds has been the subject of extensive research due to their significant biological activities in various domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of numerous studies . The vast majority of biologically active TPs and their analogs described to date are synthetic compounds . An efficient one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo has been reported .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied . The InChI code for a similar compound, 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, is 1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol” is not available, a related compound, 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, has been classified with the GHS07 pictogram and carries the hazard statements H302, H312, and H332 .

Direcciones Futuras

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired numerous reviews over the years on their chemistry and methods of synthesis, with a minor focus on their biological properties . As the development and application of these compounds continue, they may find further use in agriculture and medicinal chemistry .

Propiedades

IUPAC Name |

2-benzylsulfanyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-9-6-10(18)16-11(13-9)14-12(15-16)19-7-8-4-2-1-3-5-8/h1-6,18H,7H2,(H,13,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPELDJKFQAXJGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN3C(=CC(=O)NC3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357319 |

Source

|

| Record name | AP-501/41557792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98968-26-4 |

Source

|

| Record name | AP-501/41557792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)

![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)

![3-Phenyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487121.png)

![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)

![3-(4-Methylphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487125.png)

![3,6-Bis(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487130.png)

![3-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487132.png)

![4-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487133.png)

![3-(4-Methoxyphenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487134.png)

![6-(3-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487145.png)

![6-(3-Pyridinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487146.png)

![6-[(4-Chlorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487150.png)

![6-(Phenoxymethyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487152.png)